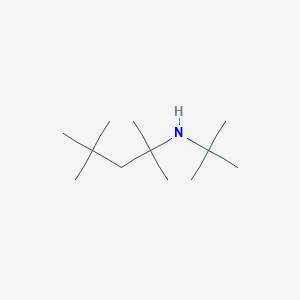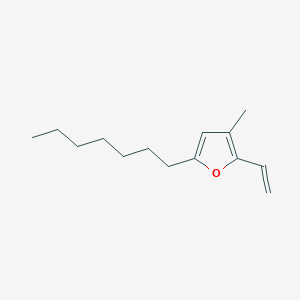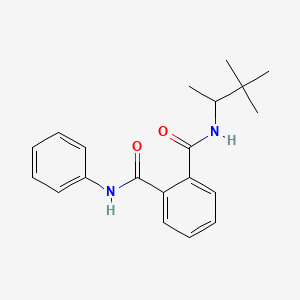
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of a dimethylbutan-2-yl group and a phenyl group attached to a benzene-1,2-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide typically involves the reaction of 3,3-dimethylbutan-2-amine with phthalic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-methylbenzene-1,2-dicarboxamide
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-ethylbenzene-1,2-dicarboxamide
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-propylbenzene-1,2-dicarboxamide
Uniqueness
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and biological activities compared to its analogs. The phenyl group can enhance the compound’s stability, solubility, and binding affinity to molecular targets .
Propriétés
Numéro CAS |
93700-05-1 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-N-(3,3-dimethylbutan-2-yl)-1-N-phenylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H24N2O2/c1-14(20(2,3)4)21-18(23)16-12-8-9-13-17(16)19(24)22-15-10-6-5-7-11-15/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
XCSNRQLXWWDEJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
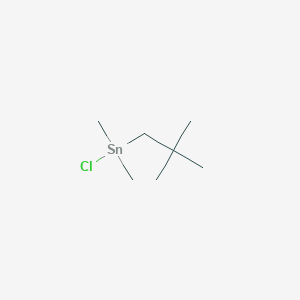
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)
![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
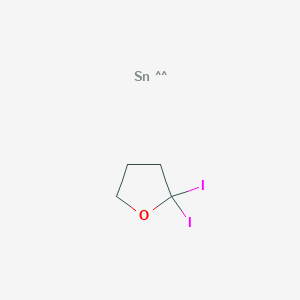

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)

